molecular formula C6H12N2O3S B554680 H-Cys(Acm)-OH CAS No. 19647-70-2

H-Cys(Acm)-OH

Cat. No.: B554680
CAS No.: 19647-70-2
M. Wt: 192.24 g/mol
InChI Key: QFQYGJMNIDGZSG-UHFFFAOYSA-N
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Description

H-Cys(Acm)-OH: is a derivative of the amino acid cysteine, where the thiol group is protected by an acetamidomethyl group. This compound is widely used in peptide synthesis, particularly in the formation of disulfide bonds. The acetamidomethyl group serves as a protecting group for the thiol functionality, preventing unwanted reactions during the synthesis process.

Scientific Research Applications

Chemistry: H-Cys(Acm)-OH is extensively used in the synthesis of peptides and proteins. It helps in the formation of disulfide bonds, which are crucial for the structural stability and biological activity of peptides .

Biology: In biological research, this compound is used to study the role of cysteine residues in proteins. It helps in understanding the folding and stability of proteins by allowing selective modification of cysteine residues .

Medicine: this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that require disulfide bonds for their activity .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the correct formation of disulfide bonds, which are essential for the efficacy of these drugs .

Safety and Hazards

The safety and hazards associated with “S-(Acetamidomethyl)-L-cysteine” are not fully known. It is recommended to handle this compound with care and follow appropriate safety protocols .

Future Directions

The future directions of “S-(Acetamidomethyl)-L-cysteine” research could involve further exploration of its synthesis, mechanism of action, and potential applications . This could lead to new insights and advancements in the field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(Acm)-OH typically involves the protection of the thiol group of L-cysteine. One common method is to react L-cysteine with acetamidomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: H-Cys(Acm)-OH can undergo oxidation reactions to form disulfide bonds. This is particularly useful in peptide synthesis where disulfide bridges are required.

    Reduction: The compound can be reduced back to L-cysteine by removing the acetamidomethyl protecting group.

    Substitution: The acetamidomethyl group can be substituted with other protecting groups or functional groups depending on the desired application.

Common Reagents and Conditions:

Major Products Formed:

    Disulfide Bonds: Formed during oxidation reactions.

    L-Cysteine: Formed during reduction reactions.

    Substituted Derivatives: Formed during substitution reactions.

Mechanism of Action

The primary mechanism of action of H-Cys(Acm)-OH involves the protection of the thiol group of cysteine. This protection prevents unwanted reactions during peptide synthesis. The acetamidomethyl group can be selectively removed under specific conditions, allowing the thiol group to participate in the formation of disulfide bonds. These disulfide bonds are crucial for the structural integrity and biological activity of peptides .

Comparison with Similar Compounds

    S-Trityl-L-cysteine: Another cysteine derivative where the thiol group is protected by a trityl group.

    S-Benzyl-L-cysteine: A cysteine derivative with a benzyl protecting group.

    S-Methyl-L-cysteine: A cysteine derivative with a methyl protecting group.

Uniqueness: H-Cys(Acm)-OH is unique due to its specific use in peptide synthesis. The acetamidomethyl group provides a balance between stability and ease of removal, making it an ideal protecting group for the thiol functionality in cysteine. This compound is particularly favored in the synthesis of peptides that require precise control over disulfide bond formation .

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYGJMNIDGZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19647-70-2 (Parent)
Record name S-(Acetamidomethyl)-L-cysteine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70941411
Record name S-{[(1-Hydroxyethylidene)amino]methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28798-28-9, 19647-70-2
Record name S-(Acetamidomethyl)-L-cysteine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-{[(1-Hydroxyethylidene)amino]methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(acetamidomethyl)-L-cysteine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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